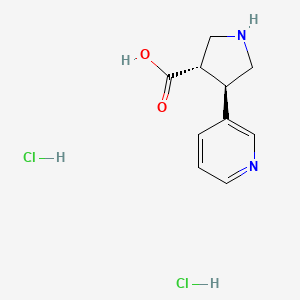
N-(4-Chlorobenzyl)-3-fluorobenzylamine
Overview
Description
N-(4-Chlorobenzyl)-3-fluorobenzylamine, also known as CFA, is a chemical compound that is widely used in scientific research for its unique properties. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is found in the brain and other tissues. CFA has been shown to have a wide range of biochemical and physiological effects, and it is being studied for its potential therapeutic applications.
Mechanism of Action
N-(4-Chlorobenzyl)-3-fluorobenzylamine acts as a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. When N-(4-Chlorobenzyl)-3-fluorobenzylamine binds to the TAAR1 receptor, it activates a signaling cascade that leads to changes in cellular activity and neurotransmitter release. This can lead to a wide range of biochemical and physiological effects, depending on the specific tissues and receptors involved.
Biochemical and Physiological Effects:
N-(4-Chlorobenzyl)-3-fluorobenzylamine has been shown to have a wide range of biochemical and physiological effects, including modulation of dopamine and serotonin signaling, as well as effects on locomotor activity and anxiety. It has also been shown to have potential therapeutic applications, including as a treatment for drug addiction and other psychiatric disorders. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosages and treatment protocols.
Advantages and Limitations for Lab Experiments
N-(4-Chlorobenzyl)-3-fluorobenzylamine has several advantages for use in scientific research, including its high potency and selectivity for the TAAR1 receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration protocols. Additionally, further research is needed to fully understand the long-term effects of N-(4-Chlorobenzyl)-3-fluorobenzylamine on the brain and other tissues.
Future Directions
There are several potential future directions for research on N-(4-Chlorobenzyl)-3-fluorobenzylamine and its applications. One area of interest is the development of new therapeutic agents based on N-(4-Chlorobenzyl)-3-fluorobenzylamine and other TAAR1 agonists, which could have potential applications in the treatment of addiction and other psychiatric disorders. Another area of interest is the development of new tools and techniques for studying the TAAR1 receptor and its signaling pathways, which could lead to a better understanding of its role in various physiological processes. Overall, N-(4-Chlorobenzyl)-3-fluorobenzylamine is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.
Scientific Research Applications
N-(4-Chlorobenzyl)-3-fluorobenzylamine is primarily used in scientific research to study the TAAR1 receptor and its role in various physiological processes. It has been shown to have a wide range of effects on the central nervous system, including modulation of dopamine and serotonin signaling, as well as effects on locomotor activity and anxiety. N-(4-Chlorobenzyl)-3-fluorobenzylamine has also been studied for its potential therapeutic applications, including as a treatment for drug addiction and other psychiatric disorders.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c15-13-6-4-11(5-7-13)9-17-10-12-2-1-3-14(16)8-12/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACGNKYKJBOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-3-fluorobenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















